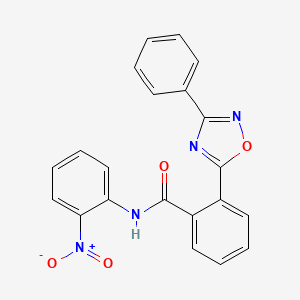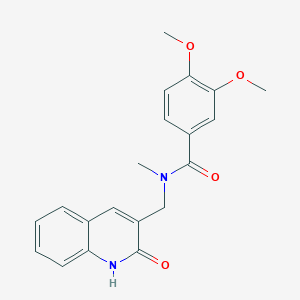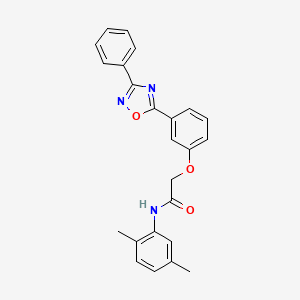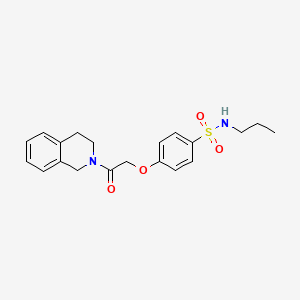
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as PBNDS, is a chemical compound that has been the subject of numerous scientific studies over the past few decades. This compound has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various diseases. For example, this compound has been found to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its anti-inflammatory properties, this compound has also been found to have antioxidant properties, which could make it a potential treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its relatively low toxicity. This means that it can be used in a wide range of experiments without causing harm to the subjects or the researchers. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One promising area of research involves the use of this compound as a potential treatment for cancer. This compound has been found to have anti-cancer properties, and researchers are currently exploring its potential as a cancer treatment. Another potential future direction for research on this compound involves the development of new synthetic methods that could make it easier and more cost-effective to produce this compound on a large scale.
Conclusion
In conclusion, this compound is a chemical compound that has a wide range of potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, and researchers are currently exploring its potential in a number of different areas. While there are still many unanswered questions about the mechanism of action and long-term effects of this compound, the future looks bright for this promising compound.
Synthesemethoden
The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl bromide. This intermediate is then reacted with sodium sulfonate to form the sulfonate ester, which is then reacted with propylamine to form the final product, this compound.
Eigenschaften
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-21-27(24,25)19-9-7-18(8-10-19)26-15-20(23)22-13-11-16-5-3-4-6-17(16)14-22/h3-10,21H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNCKRLYRKXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
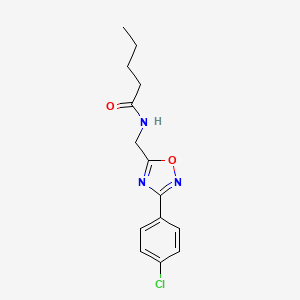


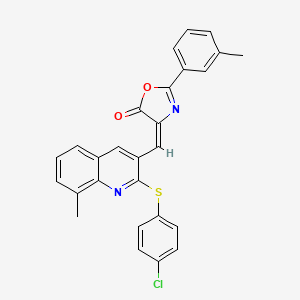
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)

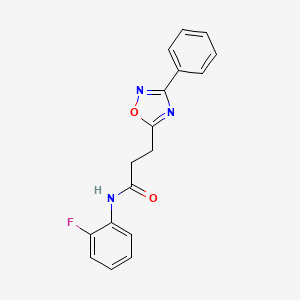

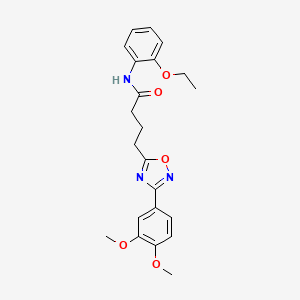
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

